molecular formula C28H19ClN2O B2719838 (E)-1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)-3-(7-quinolyl)-2-propen-1-one CAS No. 324759-70-8

(E)-1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)-3-(7-quinolyl)-2-propen-1-one

Cat. No. B2719838
CAS RN: 324759-70-8
M. Wt: 434.92
InChI Key: PWYPCMVWQCPFOW-GXDHUFHOSA-N
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Description

(E)-1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)-3-(7-quinolyl)-2-propen-1-one, also known as Cmpd A, is a synthetic compound with potential therapeutic applications. Cmpd A belongs to the class of quinoline-based compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

Quinoxaline derivatives, including compounds similar to (E)-1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)-3-(7-quinolyl)-2-propen-1-one, have been extensively researched for their industrial and pharmaceutical applications. Studies have focused on synthesizing novel derivatives and analyzing their crystal structures using techniques like X-ray diffraction and DFT calculations. These analyses help in understanding the molecular structure and stability of the compounds (Abad et al., 2021).

Optical and Electronic Properties

Research has been conducted on the optical properties of quinoline derivatives, which are closely related to the compound . Studies include the recording of solution absorption and emission spectra, which are essential for understanding the photophysical properties of these compounds. This information is vital for applications in materials science and photonics (Khachatryan et al., 2006).

Biological Applications

A significant area of research involves the biological applications of quinoline derivatives. These compounds have been studied for their anticancer activities through docking studies and in vitro tests against various human cancer cell lines. The results indicate potential therapeutic applications of these compounds in cancer treatment (Bingul et al., 2016).

Corrosion Inhibition

Quinoxaline derivatives have been explored as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. Their efficiency as corrosion inhibitors has been assessed through various methods, including electrochemical studies. This application is significant in industrial settings where corrosion resistance is crucial (Saraswat & Yadav, 2020).

properties

IUPAC Name

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClN2O/c1-18-27(26(32)14-10-19-9-11-20-8-5-15-30-25(20)16-19)28(21-6-3-2-4-7-21)23-17-22(29)12-13-24(23)31-18/h2-17H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYPCMVWQCPFOW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one

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